molecular formula C9H6N2O3 B12502683 (2-Cyanoanilino)(oxo)acetic acid CAS No. 61068-77-7

(2-Cyanoanilino)(oxo)acetic acid

Cat. No.: B12502683
CAS No.: 61068-77-7
M. Wt: 190.16 g/mol
InChI Key: CUOCPSSQPCPPKY-UHFFFAOYSA-N
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Description

2-((2-cyanophenyl)amino)-2-oxoacetic acid is an organic compound that features a cyano group attached to a phenyl ring, which is further connected to an amino group and an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-cyanophenyl)amino)-2-oxoacetic acid typically involves the reaction of 2-aminobenzonitrile with oxalic acid derivatives. One common method is the reaction of 2-aminobenzonitrile with diethyl oxalate under basic conditions, which leads to the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium ethoxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-((2-cyanophenyl)amino)-2-oxoacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((2-cyanophenyl)amino)-2-oxoacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

    Condensation: Acid or base catalysts are often employed in condensation reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the reagent used.

    Condensation: Imines or other condensation products.

Scientific Research Applications

2-((2-cyanophenyl)amino)-2-oxoacetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-((2-cyanophenyl)amino)-2-oxoacetic acid involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the amino and oxo groups can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzonitrile: A precursor in the synthesis of 2-((2-cyanophenyl)amino)-2-oxoacetic acid.

    2-cyanoacetamide: Another compound with a cyano group and similar reactivity.

    2-oxoacetic acid: Shares the oxoacetic acid moiety.

Uniqueness

2-((2-cyanophenyl)amino)-2-oxoacetic acid is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential biological activities that are not as pronounced in similar compounds.

Properties

CAS No.

61068-77-7

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

2-(2-cyanoanilino)-2-oxoacetic acid

InChI

InChI=1S/C9H6N2O3/c10-5-6-3-1-2-4-7(6)11-8(12)9(13)14/h1-4H,(H,11,12)(H,13,14)

InChI Key

CUOCPSSQPCPPKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)O

Origin of Product

United States

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